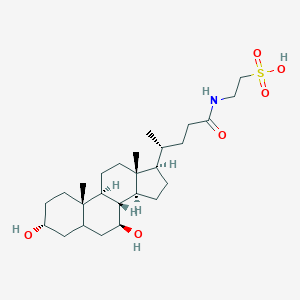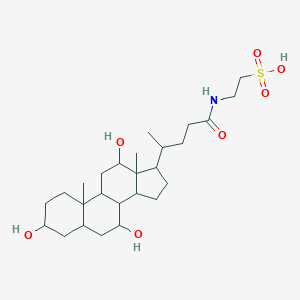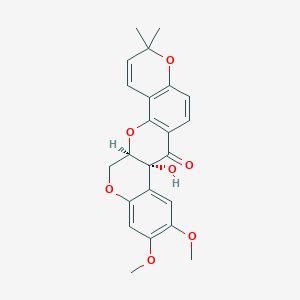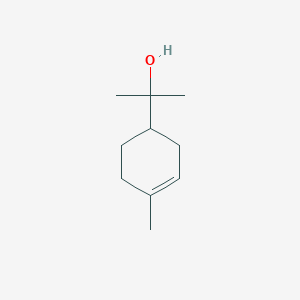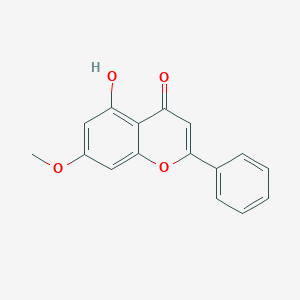
3',4',7,8-Tetramethoxyflavone
Overview
Description
Molecular Structure Analysis
The molecular structure of 3’,4’,7,8-Tetramethoxyflavone has been analyzed in several studies . The compound has a molecular formula of C19H18O6 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’,7,8-Tetramethoxyflavone have been analyzed in several studies . The compound has a molecular weight of 342.3 g/mol and does not form hydrogen bonds .Scientific Research Applications
Metabolism and Bioactivities
3',4',7,8-Tetramethoxyflavone (TMF) is a major polymethoxyflavone isolated from Kaempferia parviflora. It has shown various bioactivities, including antifungal, antimalarial, antimycobacterial, and anti-inflammatory properties. A study developed an isotope-labeling method to identify TMF metabolites, revealing the significance of TMF metabolism and its biological activities (Lu, Sheen, Hwang, & Wei, 2012).
Interaction with Human Serum Albumin
The binding mechanism of 3',4',7,8-Tetramethoxyflavone to human serum albumin (HSA) has been studied, highlighting its pharmacological relevance. This interaction, primarily stabilized by electrostatic and ionic forces, is crucial for understanding the flavone's bioavailability and therapeutic potential (Ma, Wang, & Xie, 2012).
Antitumor Activity and Pharmacokinetics
Studies on various polymethoxyflavones, including 3',4',7,8-Tetramethoxyflavone, have indicated significant antitumor activities. The pharmacokinetics and metabolite profiles of these compounds were investigated, providing insights into their medicinal potentials, particularly against cancer cell lines (You et al., 2021).
Anti-inflammatory Properties
The synthesis and pharmacological evaluation of 3',4',7,8-Tetramethoxyflavone have shown its potential as an inhibitor of inflammatory mediators. These properties suggest its use in developing anti-inflammatory treatments (Ballesteros et al., 1995).
Bioavailability and Excretion
A study focused on the bioavailability, pharmacokinetics, and excretion of TMF in rats, providing valuable data for future clinical applications of this compound. Understanding its excretion and metabolite forms is crucial for developing TMF-based treatments (Wei, Hwang, & Tsai, 2014).
Potential Anticancer Activity
Polymethoxylated flavones, including 3',4',7,8-Tetramethoxyflavone, have been identified with potential anticancer activities. These compounds, isolated from cold-pressed tangerine peel oil solids, show significant activity against various strains of carcinoma cells (Chen, Montanari, & Widmer, 1997).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3’,4’,7,8-Tetramethoxyflavone, also known as 2-(3,4-dimethoxyphenyl)-7,8-dimethoxy-4H-chromen-4-one, is a polymethoxyflavone (PMF) derived from M. exotica . PMFs are known to have numerous biological activities, including anti-inflammatory and anticancer activities .
Mode of Action
It’s known that pmfs can induce apoptosis in cancer cells . For instance, 3,5-dihydroxy-6,7,3′,4′-tetramethoxyflavone (DHTMF) combined with imatinib mesylate enhanced the inhibitory effects on cell growth by inducing apoptosis through decreased mitochondrial membrane potential (ΔΨm) and increased cleaved caspase-9, caspase-7, caspase-3, and PARP protein expressions .
Biochemical Pathways
It’s known that pmfs can affect various biochemical pathways related to cancer development, such as dna mutation, cell proliferation, cell growth, and metastasis .
Pharmacokinetics
It’s known that pmfs are more lipophilic than hydroxyl flavones due to their methoxy groups, which may affect their biological activities .
Result of Action
The result of 3’,4’,7,8-Tetramethoxyflavone’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . For example, DHTMF has high inhibitory effects on the proliferation of CNE cells and induced the apoptosis of CNE cells .
Action Environment
It’s known that the biological effectiveness of pmfs can be affected by their low hydrophilicity .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-14-7-5-11(9-17(14)23-3)16-10-13(20)12-6-8-15(22-2)19(24-4)18(12)25-16/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLWYUNKZNRQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398663 | |
| Record name | 3',4',7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65548-55-2 | |
| Record name | 3′,4′,7,8-Tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65548-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 3',4',7,8-Tetramethoxyflavone?
A1: While 3',4',7,8-Tetramethoxyflavone itself hasn't been extensively studied for its biological activities, research indicates potential anti-inflammatory properties associated with structurally similar compounds like 2'-Hydroxy-3',4',3,4-tetramethoxychalcone (a precursor to 3',4',7,8-Tetramethoxyflavone). This chalcone demonstrated inhibitory effects on various inflammatory mediators, including synovial human recombinant phospholipase A2 activity, human platelet TXB2 generation, and human neutrophil degranulation []. Further research is needed to determine if 3',4',7,8-Tetramethoxyflavone exhibits similar effects.
Q2: Where has 3',4',7,8-Tetramethoxyflavone been identified in nature?
A2: 3',4',7,8-Tetramethoxyflavone has been isolated from several plant species, highlighting its presence in diverse botanical sources. Researchers identified it in Elsholtzia rugulosa [], a plant traditionally used in Chinese medicine, and Pseuderanthemum latifolim (Vahl) B.Hansen [], a species employed as folk medicine in Yunnan, China. Interestingly, it was also detected in the juice of various citrus fruits native to Jeju Island, South Korea, including Citrus tachibana [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



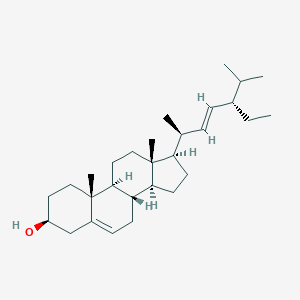
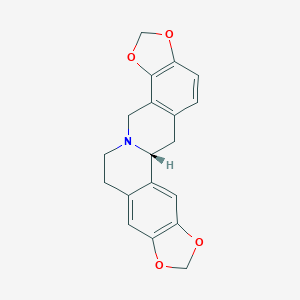



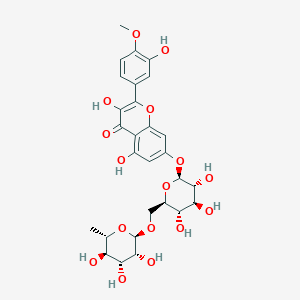

![(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B192482.png)
